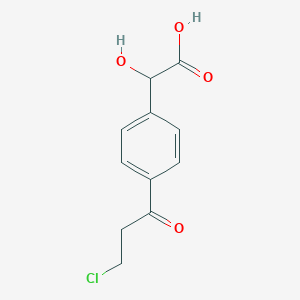

1-(4-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one is an organic compound with a complex structure that includes a phenyl ring substituted with a carboxy(hydroxy)methyl group and a chloropropanone moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the phenyl ring: The phenyl ring is prepared through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of the carboxy(hydroxy)methyl group: This step involves the reaction of the phenyl ring with formaldehyde and a suitable carboxylating agent under basic conditions to introduce the carboxy(hydroxy)methyl group.

Chloropropanone formation: The final step involves the reaction of the substituted phenyl ring with 3-chloropropanone under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the chloropropanone moiety, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Ammonia or primary amines in ethanol.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Amino or thio derivatives.

Aplicaciones Científicas De Investigación

1-(4-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-(4-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

1-(4-(Carboxy(hydroxy)methyl)phenyl)-2-chloropropan-1-one: Similar structure but with a different position of the chlorine atom.

1-(4-(Carboxy(hydroxy)methyl)phenyl)-3-bromopropan-1-one: Similar structure but with a bromine atom instead of chlorine.

1-(4-(Carboxy(hydroxy)methyl)phenyl)-3-chlorobutan-1-one: Similar structure but with an additional carbon in the alkyl chain.

Uniqueness

1-(4-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs

Actividad Biológica

1-(4-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by a chloropropanone moiety and a carboxy(hydroxy)methyl group, which may confer distinct reactivity and biological effects compared to its analogs. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₃ClO₃, with a molar mass of approximately 270.71 g/mol. The structural features include:

- Chloropropanone : Imparts reactivity through electrophilic characteristics.

- Carboxy(hydroxy)methyl group : Enhances solubility and potential interactions with biological targets.

Comparison with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₁₄H₁₃ClO₃ | Contains both chlorinated and carboxylic acid functionalities |

| 1-(2-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one | C₁₄H₁₃ClO₃ | Similar structure but different position of substituents |

| 1-(4-(Carboxy(hydroxy)methyl)phenyl)propan-1-one | C₁₄H₁₄O₃ | Lacks chlorine; different reactivity profile |

Antimicrobial Properties

Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties. The presence of the chloropropanone moiety is believed to enhance the compound's ability to interact with microbial cell membranes, leading to increased permeability and cell death. Research has shown that derivatives with similar structures can inhibit the growth of various bacterial strains, suggesting a potential application in treating infections .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in various studies. It is hypothesized that the carboxylic acid group can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. For instance, compounds with similar functional groups have demonstrated significant reductions in nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, indicating their potential as anti-inflammatory agents .

The mechanisms by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in inflammation and microbial metabolism.

- Receptor Binding : Its structural features allow for potential interactions with various receptors, modulating cellular responses.

Study on Antimicrobial Activity

In a study investigating the antimicrobial efficacy of structurally related compounds, it was found that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL, showcasing its potential as a therapeutic agent against resistant strains .

Anti-inflammatory Activity Assessment

Another study evaluated the anti-inflammatory effects of this compound in vitro using RAW 264.7 macrophages stimulated with LPS. The results indicated that treatment with varying concentrations (12.5 to 50 µM) significantly reduced nitric oxide production in a dose-dependent manner, supporting its role as an anti-inflammatory agent .

Propiedades

Fórmula molecular |

C11H11ClO4 |

|---|---|

Peso molecular |

242.65 g/mol |

Nombre IUPAC |

2-[4-(3-chloropropanoyl)phenyl]-2-hydroxyacetic acid |

InChI |

InChI=1S/C11H11ClO4/c12-6-5-9(13)7-1-3-8(4-2-7)10(14)11(15)16/h1-4,10,14H,5-6H2,(H,15,16) |

Clave InChI |

AKZADLSHFZMUKQ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1C(C(=O)O)O)C(=O)CCCl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.